molecular formula C10H18O B1616663 p-Menth-1-en-3-ol CAS No. 491-04-3

p-Menth-1-en-3-ol

Cat. No.: B1616663
CAS No.: 491-04-3
M. Wt: 154.25 g/mol
InChI Key: HPOHAUWWDDPHRS-UHFFFAOYSA-N
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Description

p-Menth-1-en-3-ol: is a monoterpenoid alcohol with a structure based on the p-menthane skeleton. It is a naturally occurring compound found in various essential oils and is known for its pleasant aroma. This compound is widely used in the fragrance and flavor industry due to its characteristic scent.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemoenzymatic Preparation: One method involves the use of lipase-mediated acetylation to separate diastereoisomeric forms of p-menth-1-en-3-ol.

    Biotransformation: Microorganisms such as bacteria, fungi, and yeast can be used to transform monoterpenes into this compound.

Industrial Production Methods: Industrial production often involves the use of biocatalysts to convert monoterpenes into this compound. This method is preferred due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness:

  • p-Menth-1-en-3-ol is unique due to its specific structure and the range of biological activities it exhibits. Its ability to undergo various chemical transformations and its applications in different fields make it a versatile compound.

Properties

IUPAC Name

3-methyl-6-propan-2-ylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9-11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOHAUWWDDPHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052128
Record name 6-(Isopropyl)-3-methylcyclohex-2-en-1-ol
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid with a pungent odor; [HSDB]
Record name 3-Hydroxy-4-isopropyl-1-methylcyclohexene
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Boiling Point

BP: 57 °C; SPECIFIC GRAVITY: 0.9217 @ 25 °C /TRANS-, DL-/, 230.00 to 232.00 °C. @ 760.00 mm Hg
Record name 3-HYDROXY-4-ISOPROPYL-1-METHYLCYCLOHEXENE
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Record name Piperitol
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Density

0.930-0.936
Record name p-Menth-1-en-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/673/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Color/Form

CRYSTALS

CAS No.

491-04-3, 11063-75-5
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Record name Piperitol
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Record name 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-
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Record name 6-(Isopropyl)-3-methylcyclohex-2-en-1-ol
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Record name 3-HYDROXY-4-ISOPROPYL-1-METHYLCYCLOHEXENE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5666
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Piperitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035838
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

MP: 36 °C; OPTICAL ROTATION: -246 DEG @ 17 °C (C= 2 IN BENZENE) /CIS-, L-/; MP: 28 °C /CIS-, DL-/, 96.00 to 97.00 °C. @ 760.00 mm Hg
Record name 3-HYDROXY-4-ISOPROPYL-1-METHYLCYCLOHEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5666
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Piperitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035838
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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